1-(Bromomethyl)-2-methylnaphthalene
Overview
Description
1-(Bromomethyl)-2-methylnaphthalene is a brominated naphthalene derivative that is of interest due to its potential applications in organic synthesis and material science. The compound can serve as an intermediate in the synthesis of various naphthalene-based compounds, which are relevant in the development of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to produce regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene in high yields . Another approach involves the photobromination of 1-methylnaphthalene under visible light irradiation, followed by a thermal dehydrobromination/polycondensation reaction to produce methylene-bridged polymeric pitches . Additionally, bromination of 2-methylnaphthalene at low temperatures has been reported to give 1-bromo-2-methylnaphthalene, which can be further reacted with sodium methoxide to yield 1-methoxy-2-methylnaphthalene .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be complex and diverse. For example, the structure of a trimethylenemethane-type ligand π-complex derived from the reaction of bromomethylnaphthalenes with iron carbonyl has been reported, showcasing the intricate coordination chemistry of these compounds . X-ray crystallographic analysis has been used to determine the structure of various brominated naphthalene derivatives, providing detailed insights into their molecular geometry and electronic properties .
Chemical Reactions Analysis
Brominated naphthalene derivatives participate in a variety of chemical reactions. The Wittig reaction has been employed to prepare stilbene-like olefins from bromoformylnaphthalene derivatives . The reactivity of these compounds can be further explored in various substitution and coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. For instance, the photobromination of 1-methylnaphthalene leads to the formation of pitches with high softening points and unique rheological properties, such as a transition from shear-thinning to shear-thickening behavior . The uptake of organic gas-phase species by 1-methylnaphthalene has been studied, revealing the interaction of these compounds with various aromatic hydrocarbons and providing data on mass accommodation coefficients and Henry's law constants .
Scientific Research Applications
Synthesis Processes
- Synthesis of 1-Methoxy-2-methylnaphthalene : The bromination of 2-methylnaphthalene at low temperature produces 1-bromo-2-methylnaphthalene. This compound is then used to synthesize 1-Methoxy-2-methylnaphthalene, with a high overall yield of 87.4%, characterized by MS and 1H NMR techniques (Wang Hai-yang, 2009).
Industrial and Chemical Applications
- High conversion in Hydrogenation : 1-methylnaphthalene is hydrogenated using NiMo catalysts, producing high yields of methyldecalins, a process with significant industrial applications, especially in fuel processing (B. Demirel & W. Wiser, 1996).
Advanced Materials and Engineering
Application in Internal Combustion Engines : 1-methylnaphthalene is a widely used laser-induced fluorescence tracer for imaging mixture formation and temperature distributions in internal combustion engines. The stability and conversion of this compound under various conditions were studied, which is critical for accurate measurement in engine research (Peter Fendt et al., 2020).
Synthesis of Methylene-Bridged Pitches : A novel methylene-bridged polymeric pitch was synthesized from 1-methylnaphthalene using bromine, yielding high-quality carbonaceous isotropic pitches with unique properties. These pitches show potential in various industrial applications due to their high molecular weight and unique structural properties (Chuanzhang Ge et al., 2015).
Environmental and Biological Studies
- Biodegradation by Pseudomonas putida : Research on Pseudomonas putida CSV86 demonstrated its ability to metabolize 1- and 2-methylnaphthalene, suggesting the occurrence of multiple degradation pathways. This study is significant for understanding the environmental degradation of such compounds (M. Mahajan, P. Phale, & C. S. Vaidyanathan, 1994).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIPWBHOPWKEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456663 | |
Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methylnaphthalene | |
CAS RN |
61172-29-0 | |
Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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